Myricetin-3-O-rutinoside

Description

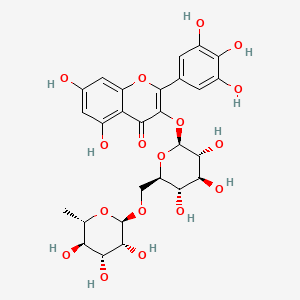

Structure

3D Structure

Properties

Molecular Formula |

C27H30O17 |

|---|---|

Molecular Weight |

626.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O17/c1-7-16(32)20(36)22(38)26(41-7)40-6-14-18(34)21(37)23(39)27(43-14)44-25-19(35)15-10(29)4-9(28)5-13(15)42-24(25)8-2-11(30)17(33)12(31)3-8/h2-5,7,14,16,18,20-23,26-34,36-39H,6H2,1H3/t7-,14+,16-,18+,20+,21-,22+,23+,26+,27-/m0/s1 |

InChI Key |

QCIILLDRJZPUDI-PHTGNFSXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Myricetin-3-O-rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin-3-O-rutinoside is a flavonoid glycoside, a class of secondary metabolites found in various plants. It is a derivative of myricetin, a well-researched flavonol known for its antioxidant, anti-inflammatory, and potential anticancer properties. The attachment of a rutinose sugar moiety to the myricetin backbone can influence its bioavailability, solubility, and biological activity. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and an exploration of relevant signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often alongside its aglycone, myricetin, and other flavonoid glycosides. The primary documented natural sources include:

-

Picea abies (Norway Spruce): This coniferous tree is a known source of this compound, where it is present in the needles[1][2].

-

Chrysobalanus icaco (Cocoplum): The leaves of this plant, used in traditional medicine, have been shown to contain this compound[3][4][5][6][7].

-

Ribes nigrum (Blackcurrant): The fruits of the blackcurrant bush are a significant dietary source of this compound[7].

-

Ribes uva-crispa (Greencurrant/Gooseberry): Similar to blackcurrants, greencurrants also contain this compound, albeit at lower concentrations[7].

-

Hypericum richeri : This species of St. John's wort has been reported to contain this compound.

-

Musa spp. (Banana): Certain banana cultivars have been identified as containing this flavonoid glycoside.

Quantitative Data of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, growing conditions, and harvesting time. The following table summarizes the available quantitative data for this compound.

| Plant Species | Plant Part | Concentration | Reference |

| Ribes nigrum (Blackcurrant) | Fruit | 3.14 mg/100 g | [7] |

| Ribes uva-crispa (Greencurrant) | Fruit | 0.78 mg/100 g | [7] |

| Picea abies (Norway Spruce) | Needles | Data not available | |

| Chrysobalanus icaco (Cocoplum) | Leaves | Data not available |

Note: While the presence of this compound in Picea abies and Chrysobalanus icaco is confirmed, specific quantitative data for this particular glycoside was not available in the reviewed literature. Further targeted quantitative studies are required to determine the exact concentrations in these sources.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices typically involve chromatographic techniques. Below are detailed methodologies synthesized from various cited experimental studies.

Extraction of Flavonoid Glycosides from Plant Material

This protocol outlines a general procedure for the extraction of flavonoid glycosides, including this compound, from plant tissues.

Workflow for Flavonoid Glycoside Extraction

Caption: General workflow for the extraction of flavonoid glycosides.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., leaves, fruits) is collected and either air-dried or freeze-dried to remove moisture. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: A known weight of the powdered plant material (e.g., 20 g) is subjected to extraction with a suitable solvent. A common solvent system is 70% ethanol in water[3][5][6]. The extraction can be performed through maceration (soaking the material in the solvent for a period of time, e.g., 3 days) or accelerated using techniques like ultrasonication or Soxhlet extraction[3][5][6].

-

Filtration and Concentration: The resulting mixture is filtered to separate the solid plant debris from the liquid extract. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common method for the quantification of this compound.

Workflow for HPLC Analysis

Caption: General workflow for the HPLC analysis of this compound.

Methodology:

-

Standard Preparation: A stock solution of pure this compound standard is prepared in HPLC-grade methanol. A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: A known amount of the crude or fractionated extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol with a small amount of acid.

-

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength for this compound (around 350 nm). An Electrospray Ionization Mass Spectrometer (ESI-MS) can be used for more specific detection and structural confirmation, monitoring for the deprotonated molecule [M-H]⁻ at m/z 625[3][5][6].

-

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Signaling Pathways

While the biological activities of the aglycone myricetin have been extensively studied, there is a significant lack of research specifically investigating the signaling pathways directly modulated by this compound. However, studies on structurally similar flavonoid glycosides and the known pathways of myricetin can provide valuable insights.

Disclaimer: The following signaling pathway diagram illustrates the established anti-inflammatory effects of myricetin , the aglycone of this compound. The specific effects of the glycoside form may differ due to variations in cell uptake, metabolism, and interaction with cellular targets.

Myricetin is known to exert its anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti-inflammatory Signaling Pathway of Myricetin

Caption: Anti-inflammatory signaling pathway of Myricetin, the aglycone of this compound.

Upon inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Concurrently, inflammatory signals can activate the MAPK pathways, including p38 and JNK, which also contribute to the expression of inflammatory mediators. Myricetin has been shown to inhibit the activation of the IKK complex and the phosphorylation of p38 and JNK, thereby suppressing the downstream inflammatory response[8][9][10][11][12].

A study on a similar compound, myricetin 3-O-β-d-galactopyranoside, demonstrated its ability to inhibit UVA-induced activation of p38 and JNK MAPKs and upregulate the TGFβ/Smad pathway, suggesting that glycosylation does not necessarily abolish the anti-inflammatory and matrix-modulating effects of the myricetin backbone[13]. This provides a rationale for investigating whether this compound exhibits similar modulatory effects on these key signaling pathways.

Conclusion

This compound is a naturally occurring flavonoid with a presence in several plant species, notably blackcurrants, greencurrants, Norway spruce, and cocoplum. The development of robust analytical methods, primarily HPLC-DAD-MS, has enabled its identification and quantification. While the biological activities of its aglycone, myricetin, are well-documented, further research is critically needed to elucidate the specific signaling pathways modulated by this compound. Understanding the distinct pharmacological profile of this glycoside will be essential for its potential development as a therapeutic agent in various fields, including pharmaceuticals and nutraceuticals. This guide provides a foundational resource for researchers and professionals in drug development to further explore the potential of this promising natural compound.

References

- 1. Changes in Content of Bioactive Compounds and Antioxidant Activity Induced in Needles of Different Half-Sib Families of Norway Spruce (Picea abies (L.) H. Karst) by Seed Treatment with Cold Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Myricetin 3-O-rutinoside - Wikipedia [en.wikipedia.org]

- 8. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Myricetin-3-O-rutinoside chemical structure and properties

An In-depth Exploration of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its impact on key cellular signaling pathways.

Chemical Structure and Properties

This compound is a flavonoid, specifically a flavonol, which is characterized by a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The structure consists of a myricetin aglycone linked to a rutinose (a disaccharide composed of rhamnose and glucose) moiety at the 3-hydroxyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-chromen-4-one | PubChem[1] |

| Molecular Formula | C27H30O17 | PubChem[1] |

| Molecular Weight | 626.5 g/mol | PubChem[1] |

| Appearance | Powder | --- |

| Melting Point | 190-192 °C | --- |

| Boiling Point (Predicted) | 1053.4 ± 65.0 °C | --- |

| Water Solubility (Predicted) | 4.45 g/L | FooDB[2] |

| pKa (Strongest Acidic, Predicted) | 6.43 | FooDB[2] |

| LogP (Predicted) | -1.2 to 0.23 | FooDB[2] |

Natural Occurrence and Biosynthesis

This compound is found in various plants. It has been isolated from species such as Picea abies (Norway spruce) and Chrysobalanus icaco (cocoplum).[1][3] The aglycone, myricetin, is more widely distributed and can be found in berries, fruits, vegetables, and tea.[4][5][6]

The biosynthesis of this compound follows the general flavonoid biosynthesis pathway. This pathway starts with the synthesis of a chalcone scaffold from phenylalanine and malonyl-CoA. A series of enzymatic reactions, including cyclization, oxidation, and hydroxylation, leads to the formation of the myricetin aglycone. Finally, glycosyltransferases catalyze the attachment of the rutinose sugar moiety to the 3-hydroxyl group of myricetin to form this compound.

Biological Activities and Signaling Pathways

Myricetin and its glycosides, including this compound, exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These activities are attributed to their ability to modulate various cellular signaling pathways. Much of the detailed mechanistic work has been conducted on the aglycone, myricetin.

Antioxidant Activity

Myricetin is a potent antioxidant due to the presence of multiple hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.[4]

Anti-inflammatory Activity

Myricetin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key signaling pathways such as the NF-κB pathway.

Anticancer Activity

Myricetin has demonstrated anticancer potential by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis in various cancer cell lines. These effects are mediated through its influence on signaling pathways that regulate cell proliferation, survival, and death.

Key Signaling Pathways Modulated by Myricetin

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Myricetin has been shown to inhibit this pathway in cancer cells, leading to apoptosis and reduced cell proliferation.[7][8][9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Myricetin can modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals (JNK and p38) and the inhibition of pro-survival signals (ERK) in cancer cells.[10][11][12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and cell survival. Myricetin can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in certain cell types.[13][14]

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and isolation of flavonoid glycosides from plant material is as follows:

Methodology Outline:

-

Extraction: Dried and powdered plant material is typically extracted with a polar solvent such as 80% ethanol at room temperature or under reflux.[15]

-

Concentration: The crude extract is filtered and concentrated under reduced pressure to remove the solvent.

-

Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[15]

-

Column Chromatography: The fraction enriched with the desired compound (often the ethyl acetate or butanol fraction for flavonoid glycosides) is further purified using column chromatography techniques.[16] Common stationary phases include silica gel or Sephadex.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC.[15]

Biological Activity Assays

Antioxidant Activity Assays (DPPH and ABTS):

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (around 517 nm).[17]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The ability of the test compound to scavenge this radical is measured by the decrease in absorbance at a specific wavelength (around 734 nm).[17][18]

Western Blotting for Signaling Pathway Analysis:

This technique is used to detect the phosphorylation status of key proteins in signaling pathways.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound or its aglycone at various concentrations and for different time points.

-

Protein Extraction: Total protein is extracted from the treated and untreated cells.

-

SDS-PAGE and Protein Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[7][10]

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its potential use in drug development. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for therapeutic applications. While more research is needed to fully elucidate its mechanisms of action and to develop standardized experimental protocols, the existing data highlight the significant potential of this flavonoid glycoside.

References

- 1. This compound | C27H30O17 | CID 21577860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Myricetin 3-rutinoside (FDB021842) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Myricetin: a Multifunctional Flavonol in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodstruct.com [foodstruct.com]

- 6. Myricetin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myricetin induces apoptosis and autophagy by inhibiting PI3K/Akt/mTOR signalling in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Myricetin Protects Cells against Oxidative Stress-Induced Apoptosis via Regulation of PI3K/Akt and MAPK Signaling Pathways [mdpi.com]

- 13. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Isolation and Identification of Myricitrin, an Antioxidant Flavonoid, from Daebong Persimmon Peel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The intricate Pathway of Myricetin-3-O-rutinoside Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myricetin-3-O-rutinoside, a naturally occurring flavonol glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Found in various fruits and plants, such as blackcurrants, this complex molecule's biosynthesis is a multi-step process involving a cascade of enzymatic reactions. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in plants, detailing the enzymatic players, regulatory mechanisms, and experimental methodologies crucial for its study and potential biotechnological production.

The Core Biosynthetic Pathway: From Phenylalanine to a Glycosylated Flavonol

The formation of this compound is an extension of the well-established flavonoid biosynthesis pathway, which itself originates from the general phenylpropanoid pathway. The entire process can be conceptually divided into three major stages: the synthesis of the flavonoid backbone, the specific hydroxylation to form myricetin, and the final glycosylation to yield this compound.

Stage 1: The General Phenylpropanoid Pathway

This foundational pathway provides the initial building blocks for a vast array of plant secondary metabolites, including flavonoids.

-

L-Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of the amino acid L-phenylalanine, a reaction catalyzed by Phenylalanine ammonia-lyase (PAL) .[1]

-

Cinnamic Acid to p-Coumaric Acid: The subsequent hydroxylation of cinnamic acid is carried out by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The final step of this initial stage involves the activation of p-coumaric acid with Coenzyme A, a reaction mediated by 4-Coumarate:CoA ligase (4CL) .

Stage 2: Flavonoid and Myricetin Synthesis

The activated p-Coumaroyl-CoA enters the flavonoid-specific pathway, leading to the formation of the myricetin aglycone.

-

p-Coumaroyl-CoA to Naringenin Chalcone: Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2]

-

Naringenin Chalcone to Naringenin: The six-membered heterocyclic C-ring of the flavonoid skeleton is formed through the stereospecific isomerization of naringenin chalcone by Chalcone isomerase (CHI) , yielding the flavanone naringenin.[2][3]

-

Naringenin to Dihydrokaempferol (DHK): Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin to produce the dihydroflavonol, dihydrokaempferol.[4]

-

Hydroxylation to Dihydromyricetin (DHM): The B-ring of the dihydroflavonol undergoes further hydroxylation to create the precursor for myricetin.

-

Dihydromyricetin to Myricetin: The flavonol myricetin is formed from dihydromyricetin through the introduction of a double bond between the C2 and C3 positions of the C-ring, a reaction catalyzed by Flavonol synthase (FLS) .[4][5]

Stage 3: Glycosylation to this compound

The final and defining steps in the biosynthesis of this compound involve the sequential addition of sugar moieties to the 3-hydroxyl group of the myricetin aglycone. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs).

-

Myricetin to Myricetin-3-O-glucoside: A UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or F3GT) utilizes UDP-glucose as a sugar donor to attach a glucose molecule to the 3-hydroxyl group of myricetin.[1][6]

-

Myricetin-3-O-glucoside to this compound: The final step is the addition of a rhamnose sugar to the 6-position of the glucose moiety. This reaction is catalyzed by a specific UDP-rhamnose:flavonol-3-O-glucoside-6"-O-rhamnosyltransferase . The resulting disaccharide is rutinose, thus forming this compound.

Transcriptional Regulation of the Pathway

The biosynthesis of flavonoids is a tightly regulated process, primarily controlled at the transcriptional level by a complex of transcription factors. The MBW complex, comprising R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins, is a central regulator of the late biosynthetic genes in the flavonoid pathway.[7][8]

-

R2R3-MYB Transcription Factors: These proteins are key determinants of which branch of the flavonoid pathway is activated. Specific MYB factors, such as MYB11, MYB12, and MYB111 in Arabidopsis thaliana, are known to activate the expression of early biosynthetic genes leading to flavonol production.[7][9]

-

bHLH Transcription Factors: These proteins act as partners for MYB transcription factors, forming a complex that binds to the promoters of target genes.[8][10]

-

WD40 Proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH transcription factors to form the functional MBW complex.[8]

The expression of the genes encoding the enzymes of the myricetin biosynthesis pathway is coordinately regulated by these transcription factors in response to developmental cues and environmental stimuli such as UV light and nutrient availability.

Quantitative Data

| Enzyme Family | Specific Enzyme | Substrate | Km (µM) | Vmax (nKat/mg protein) | kcat/Km (s⁻¹M⁻¹) | Plant Source | Reference |

| Flavonol Synthase (FLS) | ZmFLS1 | Dihydroquercetin | 15.3 ± 1.2 | - | 1.1 x 10⁵ | Zea mays | [11] |

| UDP-glycosyltransferase (UGT) | CsUGT78A14 | Myricetin | 23.7 | 0.034 | - | Camellia sinensis | [1] |

| CsUGT78A14 | Quercetin | 11.9 | 0.036 | - | Camellia sinensis | [1] | |

| CsUGT78A14 | Kaempferol | 30.9 | 0.074 | - | Camellia sinensis | [1] | |

| CsUGT78A15 | Myricetin | 38.8 | 0.115 | - | Camellia sinensis | [1] | |

| CsUGT78A15 | Quercetin | 50.0 | 0.184 | - | Camellia sinensis | [1] | |

| CsUGT78A15 | Kaempferol | 54.6 | 0.265 | - | Camellia sinensis | [1] | |

| UGT72X4 | Myricetin | 2.8 ± 0.2 | - | 1.1 x 10⁵ | Glycine max | [6] | |

| UGT72Z3 | Myricetin | 4.3 ± 0.3 | - | 1.2 x 10⁵ | Glycine max | [6] | |

| UGT92G4 | Myricetin | 3.9 ± 0.4 | - | 0.9 x 10⁵ | Glycine max | [6] |

Note: The table summarizes available kinetic data for enzymes related to myricetin biosynthesis. Specific kinetic parameters for the rhamnosyltransferase acting on myricetin-3-O-glucoside are currently not well-documented.

Experimental Protocols

The study of the this compound biosynthesis pathway involves a variety of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Flavonoid Extraction and Profiling

Objective: To extract and analyze the flavonoid content, including this compound, from plant tissue.

Methodology:

-

Tissue Collection and Preparation:

-

Collect fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to remove water.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Weigh a precise amount of the powdered tissue (e.g., 100 mg).

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water).

-

Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 14,000 rpm for 15 minutes to pellet the cell debris.

-

-

Analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample onto a C18 reverse-phase column.

-

Elute the flavonoids using a gradient of two mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detect the flavonoids using a diode array detector (DAD) at a wavelength of 350 nm for flavonols and a mass spectrometer for identification and quantification based on mass-to-charge ratio (m/z) and fragmentation patterns. This compound has a molecular weight of 626.51 g/mol .[12]

-

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes (e.g., FLS, UGTs) for in vitro characterization.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the coding sequence of the target enzyme gene using PCR with specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli expression) containing a purification tag (e.g., His-tag).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host, such as E. coli BL21(DE3).

-

Grow the transformed cells in a suitable medium (e.g., LB broth) to an optimal density.

-

Induce protein expression with an inducing agent (e.g., IPTG).

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in a lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Elute the purified protein and dialyze against a storage buffer.

-

Verify the purity and size of the protein using SDS-PAGE.

-

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified biosynthetic enzymes.

Methodology:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Dihydromyricetin (substrate)

-

2 mM 2-oxoglutarate

-

2 mM Ascorbate

-

100 µM FeSO₄

-

Purified FLS enzyme

-

-

Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol containing an internal standard.

-

Analyze the formation of myricetin by HPLC as described in section 4.1.

Methodology:

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 8.0)

-

100 µM Myricetin or Myricetin-3-O-glucoside (acceptor substrate)

-

1 mM UDP-glucose or UDP-rhamnose (sugar donor)

-

Purified UGT enzyme

-

-

Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

-

Terminate the reaction by adding two volumes of methanol.

-

Analyze the formation of the glycosylated product by HPLC or UPLC-MS as described in section 4.1.

-

Alternatively, a continuous assay like the UDP-Glo™ Glycosyltransferase Assay can be used, which measures the production of UDP as a luminescent signal.[13][14]

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound.

Transcriptional Regulation of Flavonol Biosynthesis

Caption: Transcriptional regulation of flavonoid biosynthesis.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for recombinant enzyme characterization.

References

- 1. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 2. Appraisal of Total Phenol, Flavonoid Contents, and Antioxidant Potential of Folkloric Lannea coromandelica Using In Vitro and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 9. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel 3-O-rhamnoside: 2″-O-xylosyltransferase Responsible for Terminal Modification of Prenylflavonol Glycosides in Epimedium pubescens Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

The Discovery and Isolation of Myricetin-3-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this promising compound. Detailed experimental protocols for its extraction and purification from natural sources are presented, alongside a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this document elucidates the compound's interaction with key cellular signaling pathways, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.

Introduction

This compound is a flavonoid belonging to the flavonol subclass, characterized by a myricetin aglycone attached to a rutinose (a disaccharide of rhamnose and glucose) moiety at the 3-hydroxyl position.[1] It is found in various plant species, including those of the Pinaceae and Chrysobalanaceae families.[2][3] The presence of the rutinoside group can influence the bioavailability and metabolic fate of the myricetin aglycone, which is known to modulate several key signaling pathways implicated in diseases such as cancer and inflammatory disorders. This guide serves as a comprehensive resource for the scientific community, detailing the processes involved in isolating and studying this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its identification and characterization. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H30O17 | [4][5] |

| Molecular Weight | 626.52 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [5] |

| Purity (by HPLC) | Up to 96.98% | [5][6] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference |

| LC-MS | Precursor Ion [M+H]+: 627.159 Fragment Ions: 319.045654, 481.096649 | [7] |

| ¹³C NMR | A complete list of chemical shifts is available in the PubChem database. | [7] |

| ¹H NMR | Spectrum consistent with structure. | [5][6] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from various reported methods for flavonoid isolation.

Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves, bark) and grind it into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: Macerate the powdered plant material in a suitable solvent. A common choice is 80% aqueous methanol or ethanol. The ratio of solvent to plant material is typically 10:1 (v/w).

-

Extraction Conditions: Perform the extraction at room temperature with continuous agitation for 24-48 hours. Alternatively, use ultrasonication or reflux extraction to shorten the extraction time.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Myricetin glycosides are typically enriched in the more polar fractions, such as ethyl acetate and n-butanol.

-

Fraction Selection: Analyze the different fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fraction containing the highest concentration of the target compound.

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20.

-

Elution: Apply the enriched fraction to the column and elute with a gradient of solvents. For silica gel, a common mobile phase is a mixture of chloroform and methanol, with increasing methanol polarity. For Sephadex LH-20, methanol is a common eluent.

-

Fraction Collection: Collect the eluting fractions and monitor them by TLC or HPLC.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where flavonoids absorb, typically around 280 nm and 350 nm.

-

Purification: Collect the peak corresponding to this compound. The purity of the isolated compound can be confirmed by analytical HPLC.

-

Signaling Pathways Modulated by Myricetin

While research on the specific signaling pathways directly modulated by this compound is ongoing, the biological activities of its aglycone, myricetin, are well-documented. It is hypothesized that this compound may act as a prodrug, being hydrolyzed to myricetin in vivo to exert its effects. Myricetin is known to interact with several key signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.[3][5]

References

- 1. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myricetin | C15H10O8 | CID 5281672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound | C27H30O17 | CID 21577860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Myricetin-3-O-rutinoside: A Review of Its Biological Activities and Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Myricetin-3-O-rutinoside, a flavonoid glycoside, has been identified in various plant species. However, detailed studies on its specific biological activities are limited in the current scientific literature. In contrast, its aglycone, myricetin, is a well-researched flavonol with a broad spectrum of pharmacological effects, including potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the available literature on myricetin and its glycosides, with a focus on this compound where data is available. The document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction to this compound

This compound is a natural flavonoid where the hydrogen of the hydroxyl group at position 3 of myricetin is replaced by a rutinose (a disaccharide composed of rhamnose and glucose) moiety. It has been isolated from plants such as Chrysobalanus icaco and Picea abies[1]. While specific biological data for this compound is sparse, the activities of its parent compound, myricetin, and other related glycosides suggest its potential as a bioactive molecule. One study has reported an IC50 value of 74.74 μM for this compound in inhibiting neuroinflammation in BV-2 microglial cells. Research on extracts from Chrysobalanus icaco, containing myricetin derivatives including the 3-O-rutinoside, has indicated antioxidant, antiobesogenic, and hypoglycemic activities, though specific contributions of the rutinoside were not quantified[1].

Biological Activities of Myricetin and its Glycosides

Due to the limited data on this compound, this section will focus on the extensively studied biological activities of its aglycone, myricetin, and other relevant glycosides.

Myricetin is a potent antioxidant. Its activity is attributed to its chemical structure, which allows for the effective scavenging of free radicals.

Table 1: Quantitative Antioxidant Activity of Myricetin and its Glycosides

| Compound | Assay | IC50 / EC50 / Value | Reference |

| Myricetin | DPPH Radical Scavenging | - | [2] |

| Myricetin | ABTS Radical Scavenging | - | [2] |

| Myricetin | FRAP (Ferric Reducing Antioxidant Power) | - | [3] |

| Myricetin-3-O-galactoside | DPPH Radical Scavenging | Higher IC50 than Myricetin | [4] |

| Myricetin-3-O-galactoside | Lipid Peroxidation Inhibition | 160 µg/ml | [5] |

| Myricetin-3-O-rhamnoside | DPPH Radical Scavenging | 1.4 µg/ml | [5] |

| Myricetin-3-O-rhamnoside | Lipid Peroxidation Inhibition | 220 µg/ml | [5] |

| Myricetin-3-O-rhamnoside | FRAP (Ferric Reducing Antioxidant Power) | 22.9 mM FeSO4 Equivalent/mg | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of the compounds is often measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A typical protocol involves:

-

Preparation of a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Preparation of a DPPH radical solution in the same solvent to a specific absorbance at a particular wavelength (e.g., 517 nm).

-

Mixing of various concentrations of the test compound with the DPPH solution.

-

Incubation of the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement of the absorbance of the resulting solution.

-

Calculation of the percentage of DPPH radical scavenging activity. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Experimental Workflow for Antioxidant Assays

Caption: Workflow for in vitro antioxidant capacity determination.

Myricetin exerts significant anti-inflammatory effects by modulating key inflammatory pathways.

Table 2: Quantitative Anti-inflammatory Activity of Myricetin and its Glycosides

| Compound | Cell Line / Model | Target / Effect | Concentration / IC50 | Reference |

| Myricetin | A549 cells | Inhibition of TNF-α induced IL-6 and IL-8 production | - | [7] |

| Myricetin | RAW264.7 macrophages | Suppression of NO, iNOS, PGE2, and COX-2 production | Dose-dependent | [8] |

| Myricetin-3-O-galactopyranoside | UVA-irradiated HaCaT keratinocytes | Decreased COX-2, iNOS, TNF-α, IL-1β, and IL-6 levels | 25 µM | [9] |

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

RAW264.7 macrophages are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After an incubation period (e.g., 24 hours), the cell supernatant is collected.

-

The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.

Signaling Pathway: Myricetin's Inhibition of the NF-κB Pathway

Caption: Myricetin inhibits the NF-κB signaling pathway.

Myricetin has demonstrated cytotoxic effects against various cancer cell lines through the modulation of multiple signaling pathways.

Table 3: Cytotoxic Activity of Myricetin in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 | Reference |

| Myricetin | Colon Cancer (HT-29) | ~55 µM | [10] |

| Myricetin | Prostate Cancer (DU145) | 55.5 µM | [10] |

| Myricetin | Breast Cancer (T47D) | 46 µM | [10] |

| Myricetin | Ovarian Cancer (SKOV-3) | 40 µg/ml | [11] |

| Myricetin | Colon Cancer (HCT-15) | Dose-dependent cytotoxicity | [11] |

| Myricetin | Hepatocellular Carcinoma (SMMC-7721) | < 252.2 µM (24h) | [12] |

| Myricetin | Hepatocellular Carcinoma (Hep3B) | < 163.9 µM (48h) | [12] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.

-

Cells are treated with various concentrations of the test compound for a specified time (e.g., 24, 48, or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathway: Myricetin's Induction of Apoptosis

Caption: Myricetin induces apoptosis via the mitochondrial pathway.

Conclusion and Future Directions

The available scientific literature strongly supports the potent biological activities of myricetin, particularly its antioxidant, anti-inflammatory, and anticancer effects. While data on this compound is currently scarce, the extensive research on its aglycone provides a solid foundation for expecting similar, albeit potentially modified, bioactivities. The glycosidic moiety can influence the bioavailability, solubility, and metabolic fate of the flavonoid, which may alter its efficacy.

Future research should focus on isolating or synthesizing pure this compound and conducting comprehensive in vitro and in vivo studies to elucidate its specific pharmacological profile. Direct comparisons with myricetin and other myricetin glycosides would be invaluable in understanding the structure-activity relationships. Such research is crucial for unlocking the full therapeutic potential of this natural compound for the development of novel drugs and nutraceuticals.

References

- 1. scielo.org.mx [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of Myricitrin and 3,5-di-O-Methyl Gossypetin from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticatabolic and Anti-Inflammatory Effects of Myricetin 3-O-β-d-Galactopyranoside in UVA-Irradiated Dermal Cells via Repression of MAPK/AP-1 and Activation of TGFβ/Smad [mdpi.com]

- 10. Frontiers | Myricetin Induces Autophagy and Cell Cycle Arrest of HCC by Inhibiting MARCH1-Regulated Stat3 and p38 MAPK Signaling Pathways [frontiersin.org]

- 11. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Uses of Myricetin-3-O-rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myricetin-3-O-rutinoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental data. While much of the detailed mechanistic research has been conducted on its aglycone, myricetin, the available evidence strongly suggests that this compound shares a similar pharmacological profile, exhibiting potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes critical signaling pathways to facilitate further research and drug development efforts.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants and are integral components of the human diet.[1] Among these, myricetin and its glycosides have been the subject of extensive research due to their broad spectrum of biological activities.[1][2] this compound is a specific glycosidic form of myricetin, where a rutinose sugar moiety is attached to the myricetin backbone.[3] This structural modification can influence its bioavailability and metabolic fate in vivo. The therapeutic potential of this compound is primarily attributed to its potent antioxidant and anti-inflammatory properties, which underpin its efficacy in various disease models.[4][5]

Core Therapeutic Areas and Mechanisms of Action

Antioxidant Activity

This compound demonstrates significant antioxidant potential, a characteristic attributed to the numerous hydroxyl groups in its chemical structure which can effectively scavenge free radicals.[6] The antioxidant activity is a cornerstone of its protective effects against cellular damage implicated in a range of pathologies.

Mechanism of Action: The primary antioxidant mechanisms include:

-

Direct Radical Scavenging: Neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7]

-

Chelation of Metal Ions: Prevention of the formation of highly reactive hydroxyl radicals by chelating transition metal ions like iron and copper.[8]

-

Upregulation of Endogenous Antioxidant Enzymes: Enhancement of the activity of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[7]

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. This compound and its aglycone exhibit potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5][9]

Mechanism of Action:

-

Inhibition of Pro-inflammatory Enzymes: Downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]

-

Suppression of Pro-inflammatory Cytokines: Reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10]

-

Modulation of Inflammatory Signaling Pathways: Inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][11][12]

Neuroprotective Properties

The antioxidant and anti-inflammatory properties of myricetin and its glycosides contribute significantly to their neuroprotective effects.[9] These compounds show promise in mitigating the neuronal damage associated with neurodegenerative diseases and ischemic brain injury.[13][14]

Mechanism of Action:

-

Reduction of Oxidative Stress in Neuronal Cells: Protection against ROS-induced neuronal damage.[9]

-

Modulation of Neuroinflammation: Suppression of inflammatory responses in the brain.[5][9]

-

Inhibition of Apoptosis: Prevention of programmed cell death in neurons through the regulation of apoptotic signaling pathways.[15]

-

Anti-amyloidogenic Activity: Myricetin has been shown to inhibit the formation and promote the destabilization of amyloid-β fibrils, which are hallmarks of Alzheimer's disease.[16]

Anti-Cancer Activity

Myricetin has demonstrated significant anti-cancer potential through the modulation of various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][15] While specific data on this compound is more limited, the shared mechanisms of the aglycone are highly relevant.

Mechanism of Action:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[15][17]

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting cancer cell proliferation.[17]

-

Inhibition of Angiogenesis: Suppressing the formation of new blood vessels that supply tumors.[12]

-

Modulation of Cancer-Related Signaling Pathways: Inhibition of the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[12][15]

Metabolic Regulation

Emerging evidence suggests that myricetin can improve metabolic health by influencing glucose and lipid metabolism.[18][19] This makes it a potential candidate for the management of metabolic disorders like type 2 diabetes.[18]

Mechanism of Action:

-

Improved Insulin Sensitivity: Myricetin has been shown to enhance insulin signaling.[18]

-

Regulation of Glucose Metabolism: Studies in animal models have demonstrated a reduction in blood glucose levels.[18][19]

-

Modulation of Lipid Profiles: Myricetin has been observed to reduce levels of triglycerides and total cholesterol in animal studies.[18][19]

Quantitative Data

The following tables summarize the available quantitative data for Myricetin and its glycosides, providing a basis for comparison and further investigation.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Cell Line/System | IC50 / EC50 | Reference |

| This compound | Antineuroinflammatory (NO production) | BV2 microglia | 74.74 μM | [11] |

| Myricetin | DPPH radical scavenging | Cell-free | 4.68 µg/mL | [20] |

| Myricetin-3-O-rhamnoside | DPPH radical scavenging | Cell-free | 1.4 µg/mL | [13] |

| Myricetin-3-O-galactoside | Lipid peroxidation inhibition | Cell-free | 160 µg/mL | [13] |

| Myricetin-3-O-rhamnoside | Lipid peroxidation inhibition | Cell-free | 220 µg/mL | [13] |

| Myricetin | COX-1 Inhibition | Intact cell system | 0.5 µM | [21] |

| Myricetin | COX-2 Inhibition | Isolated enzyme | 8 µM | [21] |

| Myricetin | 5-LOX Inhibition | RBL-1 cells | 0.1 µM | [21] |

Table 2: In Vitro Anti-Cancer Activity

| Compound | Cell Line | Assay | IC50 | Reference |

| Myricetin | HepG2 (Hepatocellular carcinoma) | Cell viability | 28.147 μM | [22] |

| Myricetin | Hep3B (Hepatocellular carcinoma) | Cell viability | 48.473 μM | [22] |

| Myricetin | MDA-MB-231 (Triple-negative breast cancer) | Cell growth | 114.75 µM (72h) | [23] |

| Myricetin-3-rhamnoside | MDA-MB-231 (Triple-negative breast cancer) | MTT assay | 56.26 ± 8.50 µM | [24] |

| Myricetin-3-rhamnoside | MDA-MB-231 (Triple-negative breast cancer) | SRB assay | 88.64 ± 7.14 µM | [24] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized methodologies for key experiments cited in the literature for Myricetin and its derivatives.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and nitric oxide (NO) production.

-

NO Quantification: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

-

Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compound (this compound) are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The EC50 value is determined.

In Vitro Anti-Cancer Assay (MTT Cell Viability Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded in 96-well plates and cultured until they reach a certain confluency.

-

Compound Treatment: The cells are treated with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Cells treated with this compound and/or an inducing agent are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, p-NF-κB, total NF-κB).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Visualizations

The therapeutic effects of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Caption: PI3K/Akt/mTOR Signaling Pathway Modulation by this compound.

Caption: MAPK Signaling Pathway Inhibition by this compound.

Caption: General Experimental Workflow for In Vitro Evaluation.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of potential therapeutic applications. Its strong antioxidant and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, make it a compelling candidate for further investigation in the context of neurodegenerative diseases, cancer, and metabolic disorders.

While the current body of research provides a solid foundation, several areas warrant further exploration:

-

Bioavailability and Metabolism: More detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its therapeutic delivery and efficacy.

-

In Vivo Efficacy: While in vitro data is promising, more extensive in vivo studies in relevant animal models are required to validate the therapeutic potential of this compound for specific diseases.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in humans.

-

Structure-Activity Relationship: Further investigation into how the rutinose moiety influences the biological activity compared to the aglycone myricetin could inform the design of more potent synthetic derivatives.

References

- 1. Myricetin ameliorates brain injury and neurological deficits via Nrf2 activation after experimental stroke in middle-aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of Myricetin Supplementation on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis of In Vivo Mice Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nutrients | Free Full-Text | Myricetin Exerts Anti-Obesity Effects through Upregulation of SIRT3 in Adipose Tissue [mdpi.com]

- 9. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling | Semantic Scholar [semanticscholar.org]

- 11. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. In vitro antioxidant and antigenotoxic potentials of myricetin-3-o-galactoside and myricetin-3-o-rhamnoside from Myrtus communis: modulation of expression of genes involved in cell defence system using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Integrated Metabolomics and Network Pharmacology Investigation of Cardioprotective Effects of Myricetin after 1-Week High-Intensity Exercise [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Pharmacological Actions of Myricetin in the Nervous System: A Comprehensive Review of Preclinical Studies in Animals and Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. repository.maranatha.edu [repository.maranatha.edu]

- 21. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. oaepublish.com [oaepublish.com]

- 24. tandfonline.com [tandfonline.com]

Myricetin-3-O-rutinoside: An In-depth Technical Guide to its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myricetin-3-O-rutinoside is a naturally occurring flavonoid, a class of secondary metabolites widely distributed throughout the plant kingdom. It is a glycoside of myricetin, where a rutinose sugar moiety is attached to the myricetin backbone. This compound and its aglycone, myricetin, are of significant interest due to their diverse biological activities, including potent antioxidant, anti-inflammatory, and photoprotective properties. In plants, this compound plays a crucial role in various physiological processes, from defense against biotic and abiotic stresses to developmental regulation. This technical guide provides a comprehensive overview of the biosynthesis, metabolic functions, and experimental analysis of this compound in plants, tailored for researchers, scientists, and professionals in drug development seeking to understand and harness the properties of this important phytochemical.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-established phenylpropanoid and flavonoid biosynthetic pathways. The process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the myricetin aglycone, which is then glycosylated to form this compound.

The key enzymatic steps leading to the formation of the myricetin aglycone are:

-

Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Converts naringenin chalcone to the flavanone naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol.

-

Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These enzymes introduce hydroxyl groups to the B-ring of dihydrokaempferol, leading to the formation of dihydroquercetin and dihydromyricetin.

-

Flavonol Synthase (FLS): Oxidizes dihydromyricetin to form the flavonol myricetin.[1]

The final step in the biosynthesis of this compound is the glycosylation of the myricetin aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer a sugar moiety from a UDP-sugar donor to the 3-hydroxyl group of myricetin. Specifically, a two-step glycosylation process is generally required for the formation of a rutinoside moiety (rhamnose-glucose disaccharide). First, a glucosyltransferase attaches a glucose molecule, and then a rhamnosyltransferase adds a rhamnose molecule to the glucose. While specific UGTs for the rutinosylation of myricetin have not been definitively characterized in all plant species, research in various plants has identified UGTs responsible for flavonol glycosylation. For instance, UGT77B2 and UGT709G2 in montbretia are involved in the glycosylation of myricetin.[2]

Figure 1: Simplified biosynthetic pathway of this compound.

Role in Plant Metabolism

This compound is a multifunctional molecule in plants, contributing to various aspects of their metabolism, defense, and interaction with the environment.

Antioxidant Activity and Oxidative Stress Response

Flavonoids, including this compound, are potent antioxidants.[3] They can scavenge reactive oxygen species (ROS) such as superoxide, hydrogen peroxide, and hydroxyl radicals, which are generated during normal metabolic processes and in response to environmental stresses.[4] The accumulation of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. Myricetin, the aglycone of this compound, has been shown to protect cells against oxidative stress-induced apoptosis by regulating the PI3K/Akt and MAPK signaling pathways in some biological systems, and similar mechanisms are plausible in plants.[5] By quenching ROS, this compound helps maintain cellular redox homeostasis and protects the plant from oxidative damage.

Figure 2: Role of this compound in mitigating oxidative stress.

UV Protection

Plants are constantly exposed to ultraviolet (UV) radiation from the sun, which can cause damage to DNA and other cellular components. Flavonoids, including this compound, accumulate in the epidermal layers of leaves and act as a natural sunscreen.[6] They absorb UV-B radiation, thus shielding the underlying photosynthetic tissues from its harmful effects.[6] The photoprotective properties of flavonoids like rutin (quercetin-3-O-rutinoside) have been well-documented, and it is expected that this compound serves a similar function.[7]

Plant Defense

This compound is involved in plant defense against herbivores and pathogens. Flavonoids can act as feeding deterrents to insects and other herbivores.[8] For example, certain flavonoids can influence the oviposition behavior of insects.[8] In response to pathogen attack, plants often accumulate flavonoids at the site of infection, where they can exhibit antimicrobial properties and contribute to the hypersensitive response, a form of programmed cell death that limits the spread of the pathogen.[8]

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Flavonoids are among the classes of compounds implicated in allelopathic interactions.[9] While specific studies on the allelopathic effects of this compound are limited, related flavonoids like quercetin have been shown to inhibit the radicle growth of parasitic weeds.[1][10] It is plausible that this compound, when leached from plant tissues into the soil, could influence the germination and growth of neighboring plants.

Quantitative Data

The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental conditions. The following table summarizes some reported quantitative data for this compound and its aglycone, myricetin, in various plant sources.

| Plant Species | Tissue | Compound | Concentration | Reference |

| Chrysobalanus icaco | Fruit | This compound | Not specified | [10] |

| Blackcurrant | Fruit | This compound | 3.14 mg/100 g | [10] |

| Greencurrant | Fruit | This compound | 0.78 mg/100 g | [10] |

| Labisia pumila | Fractionated Extract | This compound | 0.007 mg/g | [3] |

| Vigna subterrania (Bambara groundnut) | Not specified | Myricetin | 1800 mg/g | [11] |

| Lycium barbarum L. (Goji berry) | Fruit | Myricetin | 57.2 mg/g | [11] |

| Blueberry | Fruit | Myricetin | 25 mg/kg | [11] |

| Crowberry | Fruit | Myricetin | 44 mg/kg | [11] |

| Green Chilli | Fruit | Myricetin | 11.5 mg/kg | [11] |

| Red Chilli | Fruit | Myricetin | 29.5 mg/kg | [11] |

| Garlic | Bulb | Myricetin | 693 mg/kg | [11] |

| Guava | Fruit | Myricetin | 549.5 mg/kg | [11] |

| Carrot | Root | Myricetin | 525.3 mg/kg | [11] |

| Spinach | Leaf | Myricetin | 1660.9 mg/kg | [11] |

| Turnip | Root | Myricetin | 457.0 mg/kg | [11] |

| Cauliflower | Flower | Myricetin | 1586.9 mg/kg | [11] |

| Peas | Seed | Myricetin | 146.2 mg/kg | [11] |

| Passiflora incarnata | Aerial parts | Myricetin | 0.045% (w/w) |

Experimental Protocols

Accurate and reliable quantification of this compound in plant tissues is crucial for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.

Protocol 1: Extraction of Flavonoids from Plant Tissues

This protocol provides a general procedure for the extraction of flavonoids, including this compound, from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

75% Methanol with 0.1% formic acid

-

Microcentrifuge tubes

-

Sonicator

-

Centrifuge (refrigerated)

-

0.2 µm PVDF syringe filters

-

Vacuum concentrator (e.g., SpeedVac)

-

Deionized water

Procedure:

-

Collect fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 200 µL of 75% methanol with 0.1% formic acid to the tube.

-

Sonicate the sample for 30 minutes in a sonicator bath.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Repeat the extraction (steps 4-7) on the remaining pellet to ensure complete extraction and pool the supernatants.

-

Filter the pooled supernatant through a 0.2 µm PVDF syringe filter into a clean tube.

-

Dry the methanolic extract using a vacuum concentrator.

-

Resuspend the dried extract in a known volume (e.g., 50 µL) of deionized water or initial mobile phase for LC analysis.

-

Store the final extract at -80°C until analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a method for the quantification of myricetin (the aglycone) in plant extracts. A similar approach can be adapted for this compound with appropriate standard and optimization of chromatographic conditions.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient system. For example, a mobile phase consisting of 10 mM SDS, 10 mM TBAA, and 25 mM citric acid in a 60:40 acetonitrile:water mixture.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 370 nm for myricetin.

-

Column Temperature: Ambient.

Procedure:

-